molecular formula C8H6FIN4 B3273054 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole CAS No. 578729-18-7

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole

Cat. No.: B3273054
CAS No.: 578729-18-7
M. Wt: 304.06 g/mol
InChI Key: YVEGPIXOSALLIP-UHFFFAOYSA-N
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Description

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of fluorine and iodine atoms in the phenyl ring of this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-iodoaniline.

    Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring.

    Methylation: The final step involves the methylation of the tetrazole ring to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like palladium catalysts and bases are commonly used.

    Coupling Reactions: Reagents like boronic acids or alkynes, along with palladium catalysts, are used.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Coupling Reactions: More complex aromatic compounds with extended conjugation.

Scientific Research Applications

5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole
  • (2-fluoro-6-iodophenyl)(methyl)sulfane

Uniqueness

  • Structural Features : The presence of both fluorine and iodine atoms in the phenyl ring, along with the tetrazole ring, makes 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole unique.
  • Reactivity : The compound’s reactivity in substitution and coupling reactions is distinct due to the influence of the halogen atoms.

Properties

IUPAC Name

5-(2-fluoro-6-iodophenyl)-2-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN4/c1-14-12-8(11-13-14)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEGPIXOSALLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=C(C=CC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240895
Record name 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578729-18-7
Record name 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluoro-6-iodophenyl)-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-(2-fluoro-6-iodophenyl)-1H-tetrazole (23.48 g, 80.97 mmol), potassium carbonate (16.79 g, 0.121 mol), and iodomethane (16.09 g, 0.113 mol) in 25 mL DMF was stirred at room temperature for 3 hours. The mixture was partitioned between ethyl acetate and water, and the organic extract was washed with water and brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was subjected to silica gel chromatography eluted with 0-10% ethyl acetate in hexanes to provide 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 305.06 for M+H+.
Quantity
23.48 g
Type
reactant
Reaction Step One
Quantity
16.79 g
Type
reactant
Reaction Step One
Quantity
16.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole

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